5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid
Description
5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a 3-methylsulfonylamino group attached to the phenyl ring
Properties
IUPAC Name |
3-chloro-5-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAMATYXTSSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692080 | |
| Record name | 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-99-5 | |
| Record name | 5-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.
Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylamino group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of sulfonylamino groups with biological macromolecules.
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Potential use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonylamino groups play a crucial role in binding to these targets, which may include enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biological processes by modifying the activity of its targets.
Comparison with Similar Compounds
3-Chlorobenzoic acid: Lacks the methylsulfonylamino group, making it less versatile in certain reactions.
5-Chloro-2-(methylsulfonylamino)benzoic acid: Similar structure but different position of the sulfonylamino group, leading to different reactivity and applications.
4-Chloro-3-(methylsulfonylaminophenyl)benzoic acid:
Uniqueness: 5-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
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